Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters.
Methods of Application: The process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach.
Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Boronic acids and their esters, including “1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine”, are highly considered compounds for the design of new drugs and drug delivery devices.
Methods of Application: The stability of these compounds in water is a crucial factor for their application in pharmacology. The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring.
Results or Outcomes: The study suggests that care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis.
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a chemical compound with the molecular formula and a molecular weight of 283.37 g/mol. It is commonly known for its structural features, which include a piperazine ring substituted with both an amino group and a methoxyphenyl group. This compound appears as a white solid powder with a melting point of 186 °C. It is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, including antifungal medications like posaconazole and itraconazole .
The biological activity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine has been explored in various studies. Its derivatives often exhibit significant pharmacological properties, particularly in the realm of neuropharmacology. Some studies suggest that compounds similar to this one may act as serotonin receptor antagonists or exhibit antidepressant-like effects . The presence of both amino and methoxy groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine can be achieved through several methods:
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine serves primarily as an intermediate in pharmaceutical synthesis. Its most notable applications include:
Studies involving interaction profiles indicate that 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine may interact with various biological receptors, particularly serotonin receptors. These interactions are crucial for understanding its pharmacological effects, especially concerning mood regulation and potential antidepressant properties . Further research is ongoing to elucidate its complete interaction mechanisms.
Several compounds share structural similarities with 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. Here are some notable examples:
The unique combination of an amino group at one end and a methoxy-substituted phenyl group at the other gives 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine distinct properties that enhance its utility in medicinal chemistry compared to similar compounds. Its specific interactions with serotonin receptors further distinguish it within its class .
The bromination-cyclization route utilizes diethanolamine as a cost-effective starting material. In a three-step process developed by , diethanolamine undergoes chlorination with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) yields bis(2-chloroethyl) carbamic acid tert-butyl ester. Cyclization with ammonia water at 55–65°C generates N-Boc piperazine, which is deprotected to yield the free piperazine core.
Optimization Strategies:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | SOCl₂, reflux | 85–90 |
| Boc Protection | Boc₂O, Na₂CO₃ | 78–82 |
| Cyclization | NH₃ (aq), 60°C | 70–75 |
Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of aryl halides with piperazine. For 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine, unprotected piperazine reacts with 4-bromoaniline and 4-bromoanisole derivatives under aerobic conditions. The Pd-P(t-Bu)₃ catalyst system achieves turnover numbers (TON) up to 6,400 mol/mol.
Key Advancements:
| Aryl Halide | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Bromoaniline | Pd-P(t-Bu)₃ | KOtBu | 92 |
| 4-Bromoanisole | Pd-P(t-Bu)₃ | Cs₂CO₃ | 88 |
Reductive amination converts carbonyl intermediates into secondary amines. For this compound, 4-methoxybenzaldehyde reacts with 1-(4-aminophenyl)piperazine in the presence of sodium cyanoborohydride (NaBH₃CN). The imine intermediate forms spontaneously under mild acidic conditions (pH 4–6), followed by selective reduction to the amine.
Critical Parameters:
| Carbonyl Compound | Amine | Reducing Agent | Yield (%) |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 1-(4-Aminophenyl)piperazine | NaBH₃CN | 76 |
| 4-Nitrobenzaldehyde | 1-(4-Aminophenyl)piperazine | NaBH₄ | 62 |
Despite high academic yields, scaling up synthesis faces hurdles:
Density Functional Theory (DFT) calculations provide critical insights into the electronic structure of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. Using the B3LYP functional with a 6-311G basis set, the compound’s geometry optimization reveals a planar piperazine ring stabilized by intramolecular hydrogen bonding between the aminophenyl group’s nitrogen and the methoxyphenyl oxygen [3]. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, calculated at −5.32 eV and −1.89 eV respectively, indicate a narrow energy gap of 3.43 eV, suggesting moderate reactivity and charge transfer potential [3].
Table 1: Key DFT-Derived Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −5.32 |
| LUMO Energy (eV) | −1.89 |
| Energy Gap (eV) | 3.43 |
| Dipole Moment (Debye) | 4.12 |
| Mulliken Charge (N1) | −0.45 |
The Mulliken charge distribution highlights the electron-donating nature of the methoxyphenyl group (−0.45 on the oxygen atom) and the electron-withdrawing effect of the aminophenyl group (+0.32 on the nitrogen atom) [3]. These features facilitate interactions with polar biological targets, as evidenced by the compound’s electrostatic potential map, which shows nucleophilic regions near the methoxy group and electrophilic regions around the piperazine nitrogens [4].
Molecular docking simulations using AutoDock Vina predict strong binding affinity between 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine and serotonin receptors (5-HT1B and 5-HT2B). The compound’s aminophenyl group forms a hydrogen bond with Thr156 of 5-HT1B (binding energy: −8.2 kcal/mol), while the methoxyphenyl moiety engages in π-π stacking with Phe327 [5]. For 5-HT2B, the piperazine nitrogen interacts with Asp155 via a salt bridge, yielding a binding energy of −7.9 kcal/mol [5].
Table 2: Docking Results for Serotonin Receptors
| Receptor | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT1B | −8.2 | Thr156 (H-bond), Phe327 (π-π) |
| 5-HT2B | −7.9 | Asp155 (salt bridge) |
These interactions align with prior studies on piperazine derivatives, where electron-rich aromatic systems enhance receptor binding [3]. The compound’s methoxy group further stabilizes the complex through hydrophobic interactions with receptor subpockets [5].
Docking studies with the dopamine D2 receptor (PDB: 6CM4) reveal a binding energy of −7.4 kcal/mol. The aminophenyl group forms a hydrogen bond with Ser193, while the piperazine ring participates in cation-π interactions with Asp114 [3]. The methoxyphenyl group occupies a hydrophobic cleft formed by Val111 and Phe389, mimicking the binding mode of known D2 antagonists like haloperidol [4].
Table 3: Docking Results for Dopamine D2 Receptor
| Interaction Type | Residues Involved | Distance (Å) |
|---|---|---|
| Hydrogen Bond | Ser193 | 2.1 |
| Cation-π | Asp114 | 3.8 |
| Hydrophobic | Val111, Phe389 | 4.2 |
Comparative analysis with other piperazine-based ligands suggests that substituents on the phenyl rings modulate selectivity between serotonin and dopamine receptors. The methoxy group’s electron-donating effect may favor serotonin receptor binding, while the amine group’s polarity enhances D2 receptor interactions [3] [5].
Irritant